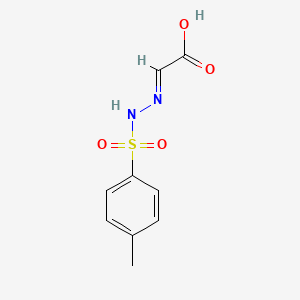

Glyoxylic acid, (p-tolylsulfonyl)hydrazone

Descripción general

Descripción

Glyoxylic acid, (p-tolylsulfonyl)hydrazone is a useful research compound. Its molecular formula is C9H10N2O4S and its molecular weight is 242.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Glyoxylic acid hydrazones, including benzoxazolyl-, benzthiazolyl-, 2′-quinolinyl- and 1′-phthalazinylhydrazones, have been synthesized. These compounds exhibit interesting acid-base properties and can form complexes with various metals, such as Ni(II), Mn(II), Zn(II), and Cu(II) (Popov et al., 2011).

Catalysts in Chemical Reactions

- Glyoxal bis(methylphenylhydrazone) has been used as a ligand for phosphine-free Suzuki-Miyaura cross-coupling reactions, showing effectiveness in catalyzing these reactions at room temperature (Mino et al., 2003).

- Similarly, a glyoxal bis-hydrazone derived from (S,S)-1-amino-2,5-diphenylpyrrolidine has been employed as a ligand for asymmetric Suzuki-Miyaura cross-couplings, yielding enantiomerically enriched biaryls (Bermejo et al., 2008).

Radical Reactions and Synthesis of Amino Acids

- Zinc-mediated radical reactions with glyoxylic imines, including hydrazones, have been studied. These reactions in aqueous media lead to the synthesis of alpha-amino acids with good diastereoselectivity (Ueda et al., 2005).

Enzyme Catalysis and Inhibition

- Hydrazones and semicarbazones of glyoxylic acid demonstrate potent inhibitory effects on enzyme-catalyzed peptide amidation. The inhibitory activity varies with the substituents, offering insights into enzyme specificity and mechanisms (Bradbury & Smyth, 1987).

Decomposition and Chemical Transformations

- Studies on the thermal and photochemical decomposition of methyl benzoate (p-tolylsulfonyl)hydrazone salts have provided insights into the formation of alkoxydiazoalkanes and potential intermediates in these reactions (Crawford & Raap, 1965).

Electrosynthesis Applications

- Glyoxylic acid has been a subject of research in electrosynthesis, highlighting its significance in green synthesis and potential applications in pharmaceuticals (Ye Yi-min, 2003).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Glyoxylic acid, (p-tolylsulfonyl)hydrazone, also known as Acetic acid, 2-[2-[(4-methylphenyl)sulfonyl]hydrazinylidene]-, is a complex compound with a broad spectrum of biological activities Hydrazones, a class of compounds to which it belongs, are known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

Hydrazones, in general, are known to interact with their targets through various mechanisms, including the formation of covalent bonds, hydrogen bonds, and other non-covalent interactions . These interactions can lead to changes in the target’s function, ultimately affecting the biological processes in which the target is involved .

Biochemical Pathways

Glyoxylic acid, a component of the compound, is known to be involved in the glyoxylate cycle . This cycle is an anaplerotic route that replenishes the tricarboxylic acid cycle during growth on fatty acid substrates .

Result of Action

Hydrazones and their derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of hydrazones is known to be affected by the reaction environment, with different synthesis methods (solution-based synthesis, mechanosynthesis, and solid-state melt reactions) yielding different results . Furthermore, temperature changes can affect the properties of certain hydrazones .

Propiedades

IUPAC Name |

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-7-2-4-8(5-3-7)16(14,15)11-10-6-9(12)13/h2-6,11H,1H3,(H,12,13)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYHVIQNWSSXND-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14661-68-8 | |

| Record name | NSC176331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyoxylic acid, (p-tolylsulfonyl)hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

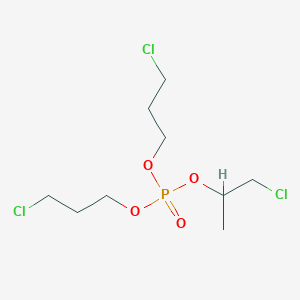

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3032279.png)

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)

![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)

![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)